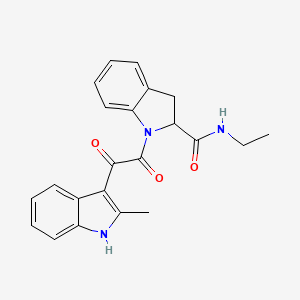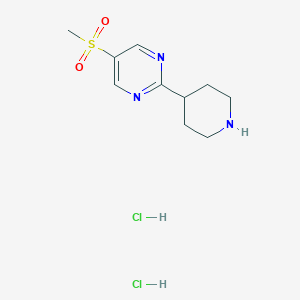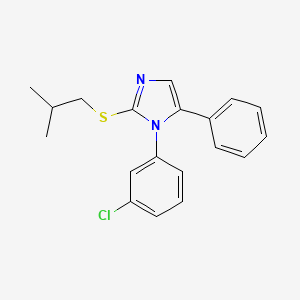
1-(3-氯苯基)-2-(异丁基硫代)-5-苯基-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, an isobutylthio group, and a phenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-chlorophenyl isocyanate as a starting material.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced via a thiolation reaction using isobutylthiol and a suitable thiolating agent.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
化学反应分析
Types of Reactions
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate reaction conditions.
Major Products Formed
作用机制
The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-4-(3-isobutoxypropyl)piperazine: This compound shares the chlorophenyl group but has a different core structure and functional groups.
3-chlorophenyl isothiocyanate: This compound contains the chlorophenyl group and is used in different chemical reactions and applications.
Uniqueness
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is unique due to its specific combination of functional groups and its imidazole core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-7-4-3-5-8-15)22(19)17-10-6-9-16(20)11-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUUBKKLKRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-oxo-3-{2-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]ethyl}-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2546952.png)
![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/new.no-structure.jpg)
![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

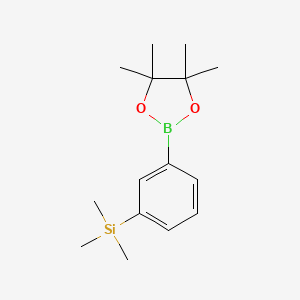
![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)
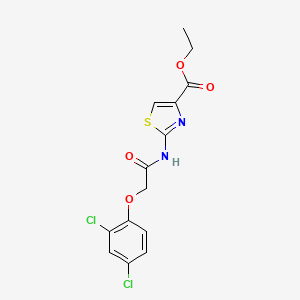
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2546963.png)
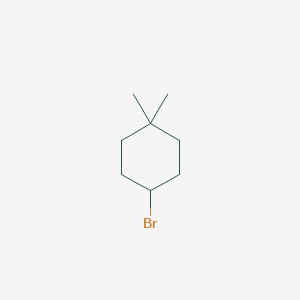
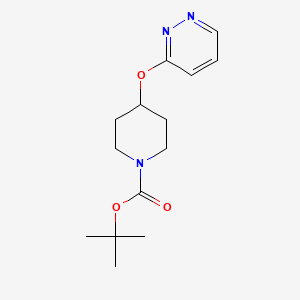
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2546967.png)
